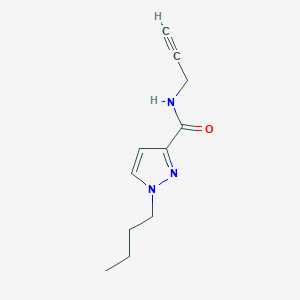

1-Butyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide

Description

1-Butyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a butyl group at the pyrazole ring’s 1-position and a propargyl (prop-2-yn-1-yl) substituent on the carboxamide nitrogen. Pyrazole carboxamides are widely explored in medicinal chemistry due to their versatility in modulating biological targets, such as enzymes and receptors involved in inflammation, fibrosis, and metabolic disorders .

Properties

Molecular Formula |

C11H15N3O |

|---|---|

Molecular Weight |

205.26 g/mol |

IUPAC Name |

1-butyl-N-prop-2-ynylpyrazole-3-carboxamide |

InChI |

InChI=1S/C11H15N3O/c1-3-5-8-14-9-6-10(13-14)11(15)12-7-4-2/h2,6,9H,3,5,7-8H2,1H3,(H,12,15) |

InChI Key |

FVDAZQYCJQLFAS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=CC(=N1)C(=O)NCC#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Introduction of the Butyl Group: The butyl group can be introduced via alkylation using butyl halides in the presence of a base.

Attachment of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be attached through a nucleophilic substitution reaction using propargyl halides.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine and a coupling reagent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Propargyl halides in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1-Butyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide has found applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Butyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares 1-butyl-N-(prop-2-yn-1-yl)-1H-pyrazole-3-carboxamide to structurally related pyrazole carboxamides documented in recent literature. Key differences in substituents, molecular properties, and inferred biological behaviors are highlighted.

Substituent Analysis and Molecular Properties

Table 1: Structural and Physicochemical Comparison

*Predicted logP values estimated using fragment-based methods.

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s butyl and propargyl groups confer moderate lipophilicity (logP ~2.5), intermediate between the polar Q5L (logP ~1.2) and highly lipophilic adamantyl-naphthyl derivative (logP ~5.1) . This balance may enhance membrane permeability while avoiding excessive accumulation in lipidic tissues. AM6545 and AM4113, with chlorophenyl and heterocyclic substituents, exhibit higher logP values (~4.2–4.8), suggesting stronger hydrophobic interactions with targets like TGFβ1 or cannabinoid receptors .

Functional Group Contributions: The propargyl group in the target compound introduces a rigid alkyne bond, which may engage in hydrogen bonding or serve as a site for bioorthogonal reactions (e.g., click chemistry). Bulky substituents (e.g., adamantyl in or trimethylnaphthyl in ) increase steric hindrance, which could limit binding to shallow protein pockets but improve metabolic stability.

Molecular Weight and Bioavailability :

- The target compound’s lower molecular weight (219 g/mol) compared to AM6545 (513 g/mol) and the adamantyl analog (474 g/mol) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.